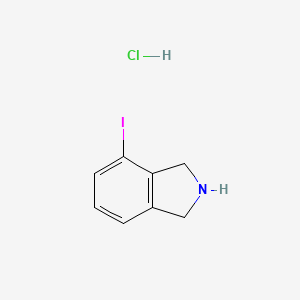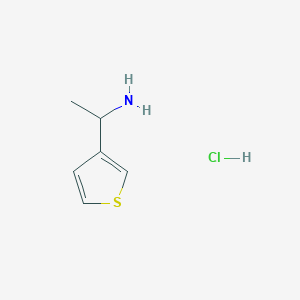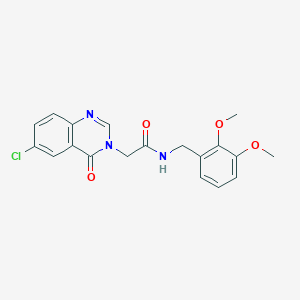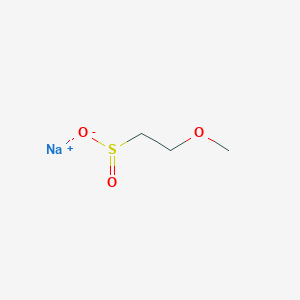![molecular formula C39H38N3O2P B12503270 2-(Diphenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B12503270.png)
2-(Diphenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound that features a phosphine group, a cinchona alkaloid derivative, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide typically involves multiple steps, starting with the preparation of the cinchona alkaloid derivative. The key steps include:
Preparation of the Cinchona Alkaloid Derivative: The cinchona alkaloid is first modified to introduce the methoxy group at the 6’ position.
Formation of the Benzamide Moiety: The modified cinchona alkaloid is then reacted with benzoyl chloride to form the benzamide.
Introduction of the Diphenylphosphino Group: Finally, the diphenylphosphino group is introduced through a reaction with diphenylphosphine chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
2-(Diphenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the aromatic rings.
科学研究应用
2-(Diphenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(Diphenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide involves its role as a ligand in catalytic processes. The compound coordinates with metal centers to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The molecular targets include metal ions such as palladium, platinum, and rhodium, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
相似化合物的比较
Similar Compounds
- Bis[2-(diphenylphosphino)phenyl] Ether
- 2-(Diphenylphosphino)benzoic Acid
- 2-(Diphenylphosphino)biphenyl
Uniqueness
2-(Diphenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide is unique due to the presence of the cinchona alkaloid derivative, which imparts chirality to the compound. This makes it particularly valuable in asymmetric catalysis, where the control of stereochemistry is crucial. The combination of the phosphine group and the cinchona alkaloid derivative provides a versatile ligand that can be used in a wide range of catalytic applications.
属性
分子式 |
C39H38N3O2P |
|---|---|
分子量 |
611.7 g/mol |
IUPAC 名称 |
2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C39H38N3O2P/c1-3-27-26-42-23-21-28(27)24-36(42)38(32-20-22-40-35-19-18-29(44-2)25-34(32)35)41-39(43)33-16-10-11-17-37(33)45(30-12-6-4-7-13-30)31-14-8-5-9-15-31/h3-20,22,25,27-28,36,38H,1,21,23-24,26H2,2H3,(H,41,43) |
InChI 键 |
AXFIWPFNGAOZKQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-({3-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503207.png)

![N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12503216.png)




![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12503241.png)

![2,6-Dimethoxy-4-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)phenol](/img/structure/B12503257.png)
![Ethyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503268.png)

![3-[4-(2,6-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]propanoic acid](/img/structure/B12503280.png)
